

Synthesis of 4-Bromophenylboronic Acid from 4-Bromoaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenylboronic acid

Cat. No.: B138365

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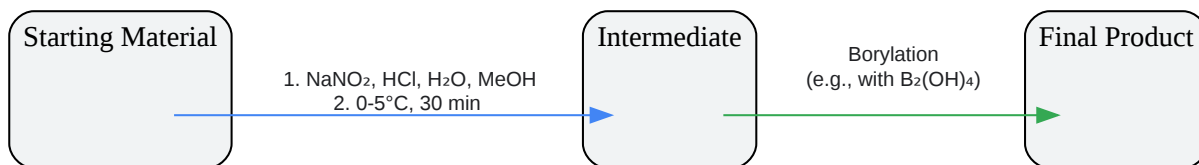
For Researchers, Scientists, and Drug Development Professionals

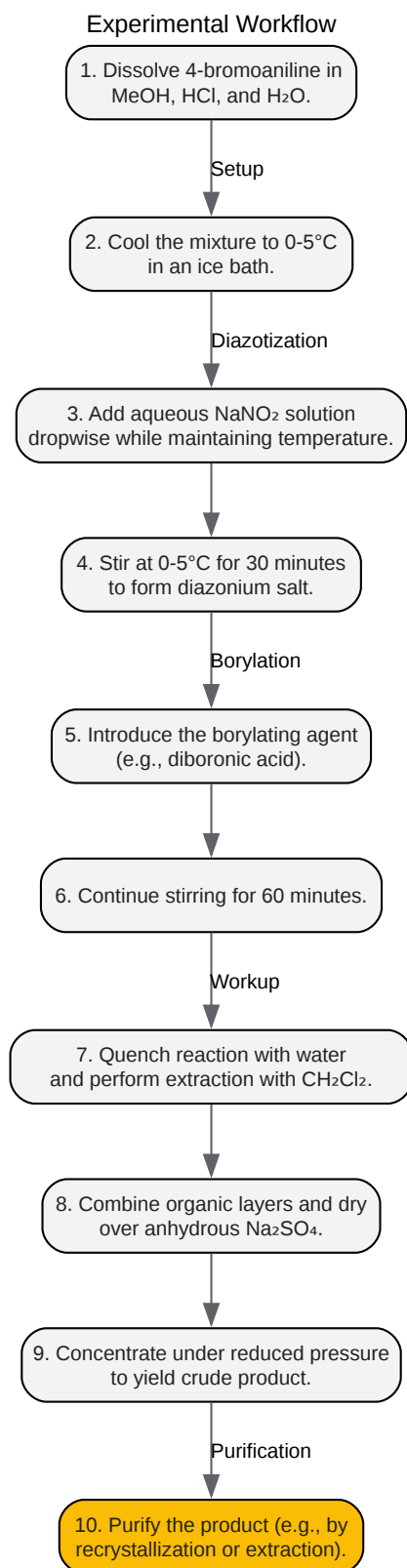
This technical guide provides an in-depth overview of the synthesis of **4-bromophenylboronic acid** from 4-bromoaniline. This transformation is a critical process for generating a versatile reagent widely used in medicinal chemistry and organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The primary method detailed is a Sandmeyer-type reaction, which involves the diazotization of 4-bromoaniline followed by a borylation step.[3][4]

Reaction Principle: The Sandmeyer-Type Borylation

The conversion of an aromatic amine, such as 4-bromoaniline, into an arylboronic acid is a powerful transformation in organic synthesis.[4] The process begins with the diazotization of the primary aromatic amine. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt intermediate.[5]

This highly reactive diazonium salt is then subjected to a borylation reaction. While traditional Sandmeyer reactions are known for introducing halides or other functional groups, modern variations allow for the introduction of a boronic acid moiety.[3][4] This step typically involves a radical mechanism.[3][6] The overall pathway provides a direct route from readily available anilines to valuable arylboronic acids.





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